REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([CH2:14][NH2:15])[C:8]2([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:7]1)=[O:5])C>Cl>[NH2:15][CH2:14][C:6]1([C:4]([OH:5])=[O:3])[C:8]2([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:7]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CC12CCCCC2)CN
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 72 hours
|
Duration
|
72 h
|
Type
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CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
WASH
|
Details
|
the residue washed exhaustively with Et2O
|
Type
|
CUSTOM
|
Details
|
to remove the starting material
|
Type
|
CUSTOM
|
Details
|
until a fine white solid was obtained
|
Type
|
WASH
|
Details
|
The combined solids were washed again with Et2O (3×15 mL)
|
Type
|
CUSTOM
|
Details
|
to give a chalky solid
|
Type
|
CUSTOM
|
Details
|
A small portion of the batch was recrystallized from MeOH/EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1(CC12CCCCC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: PERCENTYIELD | 3.3% | |
YIELD: CALCULATEDPERCENTYIELD | 3.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |